REACTION_CXSMILES
|
[CH3:1][N:2]1[CH2:7][CH2:6][C:5]2[CH:8]=[C:9]([C:11]([O:13]C)=[O:12])[S:10][C:4]=2[CH2:3]1.FC(F)(F)C([O-])=O>>[CH3:1][N:2]1[CH2:7][CH2:6][C:5]2[CH:8]=[C:9]([C:11]([OH:13])=[O:12])[S:10][C:4]=2[CH2:3]1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN1CC2=C(CC1)C=C(S2)C(=O)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC(C(=O)[O-])(F)F
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
CN1CC2=C(CC1)C=C(S2)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |